N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-cyclohexylacetamide
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Overview
Description
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-cyclohexylacetamide: is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been reported to be versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of various organic molecules with versatile functionalities . The interaction of these compounds with their targets often results in the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Biochemical Pathways
Compounds with similar structures have been used as reagents in various synthetic transformations, leading to the production of diverse heterocyclic compounds . These compounds are often involved in a wide range of biochemical pathways due to their versatile functionalities .
Result of Action
Compounds with similar structures have been reported to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry . These compounds often exhibit a wide range of biological activities, which can result in various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-cyclohexylacetamide typically involves multiple steps. One common approach includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl and dioxo groups: This is achieved through selective functionalization reactions.
Attachment of the cyclohexylacetamide moiety: This final step involves coupling reactions to attach the cyclohexylacetamide group to the thieno[3,4-c]pyrazole core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core.
Reduction: Reduction reactions can be performed to modify the dioxo groups.
Substitution: Various substitution reactions can be carried out on the cyclohexylacetamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In industrial applications, the compound is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
- N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide
- N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide
Uniqueness: Compared to similar compounds, N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-cyclohexylacetamide stands out due to its specific substitution pattern and the presence of the cyclohexylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-17(2,3)20-16(13-10-24(22,23)11-14(13)19-20)18-15(21)9-12-7-5-4-6-8-12/h12H,4-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAJTJJNCYYYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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